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Profile of Established Cyclophilin A Inhibitors

The table below summarizes key information for the three non-immunosuppressive cyclophilin inhibitors

derived from the search results.

Reported Antiviral

Inhibitor Chemical Primary Target Key Development
L . Potency (HCV T
Name Origin & Mechanism T Findings
Replication)
Alisporivir  Cyclosporine  Inhibits In a Phase Il trial, Demonstrated
(Debio-025) A derivative Cyclophilin A combination therapy pangenotypic activity and

(1] [2] [1]

PPlase activity;
disrupts CypA-
NS5A interaction,
preventing viral
replication [3] [2]

reduced HCV RNA by
up to 4.75 logio
IU/mL (genotypes
1&4) and 5.91 logio
IU/mL (genotypes
2&3) at week 4 [2]

a high barrier to
resistance [1]. Reached
Phase llI clinical trials for
HCV [2].
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Inhibitor Chemical
Name Origin
NIM811 [1] Cyclosporine
A derivative
[1]
SCY-635[5] Cyclosporine
[1] A derivative

[1]

Primary Target
& Mechanism

Inhibits
Cyclophilin A
PPlase activity;
disrupts CypA-
NS5A interaction
(3]

Reversible,
nanomolar
inhibitor of
Cyclophilin A's
PPlase activity

[5]

Reported Antiviral
Potency (HCV
Replication)

Preclinically, it
potently inhibited
HCV replication in
cell culture models [4]

Exhibited potent
suppression of HCV
RNA replication in
the bicistronic conlb-
derived replicon
assay (ECso in
nanomolar range) [5]

Key Development
Findings

Non-immunosuppressive.
Preclinical and early
clinical data showed anti-
HCV efficacy [4] [1].

Orally bioavailable.
Showed synergistic
activity with interferon-o
and additive activity with
ribavirin in vitro [5].

Common Experimental Protocols for Assessment

The search results indicate several standard methodologies used to evaluate the potency of cyclophilin

inhibitors. You can use these as a benchmark for locating or designing experiments for SMCypI C31.

e 1. Antiviral Activity and Cytotoxicity Assays [5]:

o System: Subgenomic HCV replicon systems in human hepatoma cells (e.g., Huh-7 cells with a
genotype 1b replicon).

o Method: Cells are incubated with serial dilutions of the compound. After a set period (e.g., 72
hours), antiviral activity is measured by a reduction in a reporter signal (e.g., luciferase activity)
or HCV RNA levels. Cytotoxicity is assessed in parallel to determine a selective index.

o Output: 50% Effective Concentration (ECso), the concentration required to reduce viral

replication by 50%.

e 2. PPIase (Peptidyl-Prolyl Isomerase) Inhibition Assay [5]:

o Method: This is a protease-coupled assay that uses a synthetic peptide substrate (e.g., N-
succinyl-Ala-Ala-Pro-Phe-4-nitroanilide). The assay measures the isomerase activity of purified
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Cyclophilin A by monitoring changes in absorbance. Inhibitors are tested for their ability to
reduce this activity.

o Output: Inhibition Constant (Ki), a direct measure of the compound's potency in inhibiting the
target enzyme.

e 3. Analysis of Viral/Host Protein Interactions [3]:

o Method: Cells harboring HCV replicons are treated with the inhibitor. Cell lysates are then
analyzed by Western blotting to detect the presence and phosphorylation status of key viral
(e.g., NS5A) and host proteins (e.g., PKR). This confirms the functional consequence of CypA
inhibition.

The following diagram illustrates the mechanism of action of these inhibitors and the associated

experimental workflow.
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How to Proceed with Your Comparison
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Since "SMCypI C31" was not found in the available scientific literature, you may need to:

¢ Verify the Compound Identifier: Ensure that "SMCypl C31" is the exact and publicly disclosed
name for the compound. It's possible it may be an internal research code.

e Search Specialized Databases: Look in patent databases, chemical vendor catalogs, or preprint
servers (like bioRxiv) for any mention of this specific compound.

e Consult Directly: If this compound is from a recent conference, a specific research group, or a
commercial supplier, contacting the source directly may be the most efficient way to obtain the data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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